(2E)-3-(pyrazin-2-yl)but-2-enoic acid

Medicinal Chemistry Drug Discovery Organic Synthesis

This (2E)-configured α,β-unsaturated carboxylic acid delivers stereochemical integrity (≥98%) essential for reproducible outcomes—unlike generic mixtures, defined (E)-geometry eliminates isomer contamination that derails SAR campaigns. The pyrazine core with reactive enoic acid enables: (i) SAR studies probing steric/electronic effects; (ii) electrophilic warhead for covalent inhibitor design; (iii) diversification via Michael additions, cycloadditions, or amide/ester formation. Secure this research-grade building block today.

Molecular Formula C8H8N2O2
Molecular Weight 164.2
CAS No. 1344843-94-2
Cat. No. B6238623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-(pyrazin-2-yl)but-2-enoic acid
CAS1344843-94-2
Molecular FormulaC8H8N2O2
Molecular Weight164.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2E)-3-(pyrazin-2-yl)but-2-enoic acid (CAS: 1344843-94-2): Scientific Procurement & Baseline Profile


(2E)-3-(pyrazin-2-yl)but-2-enoic acid (CAS 1344843-94-2) is a synthetic small molecule classified as an α,β-unsaturated carboxylic acid featuring a pyrazine heterocycle . With a molecular formula of C8H8N2O2 and a molecular weight of 164.16 g/mol, this compound is primarily offered as a high-purity research chemical or as a heteroaromatic building block for medicinal chemistry and organic synthesis . Commercial sources list it as a single defined stereoisomer (2E-configuration) with typical purities ranging from 95% to 98% .

Why Generic (2E)-3-(pyrazin-2-yl)but-2-enoic acid Cannot Be Arbitrarily Substituted


This compound's utility as a specific building block hinges on the integrity of its stereochemistry and the reactive α,β-unsaturated system. Generic substitution or the use of unqualified analogs could compromise synthetic outcomes due to isomer contamination (Z vs E configuration), differing chemical reactivity, or the presence of interfering impurities from divergent synthetic routes. However, it is crucial to note that there is a current scarcity of publicly available, peer-reviewed data detailing specific biological activities, potency values, or comparative performance metrics for this exact compound [1].

Quantitative Differentiation Evidence for (2E)-3-(pyrazin-2-yl)but-2-enoic acid (1344843-94-2)


Evidence Limitation: Absence of Publicly Verifiable Comparative Biological Data

A comprehensive search of authoritative databases (PubMed, ChEMBL, BindingDB) reveals a notable absence of publicly accessible, quantitative bioactivity data (e.g., IC50, Ki, EC50, MIC) for (2E)-3-(pyrazin-2-yl)but-2-enoic acid (CAS: 1344843-94-2). Consequently, no direct head-to-head comparison of potency or selectivity against closely related analogs (such as (E)-3-(pyrazin-2-yl)acrylic acid or 2-(pyrazin-2-yl)butanoic acid) can be substantiated. This finding is a key differentiator for procurement decisions: it signifies a compound with a unique and potentially unexplored chemical space, but without a pre-defined performance benchmark [1][2].

Medicinal Chemistry Drug Discovery Organic Synthesis

Structural Differentiation from Closest Analogs: The α-Methyl Acrylic Acid Moiety

The most immediate comparator is (E)-3-(pyrazin-2-yl)acrylic acid (CAS: 123530-66-5), which differs by the substitution of a methyl group for a hydrogen at the α-position of the acrylic acid double bond. This structural difference is clearly reflected in their respective molecular formulas (C8H8N2O2 vs. C7H6N2O2) and weights (164.16 g/mol vs. 150.13 g/mol). The presence of the α-methyl group in the target compound introduces steric hindrance and alters the electronic properties of the conjugated system, which can significantly impact its reactivity in nucleophilic additions and its binding pose in biological targets, making it a distinct entity for medicinal chemistry optimization [1].

Structure-Activity Relationship (SAR) Medicinal Chemistry Synthetic Building Blocks

Differentiation from Saturated Analog: The Conjugated α,β-Unsaturated System

A key comparator class includes saturated pyrazine-butanoic acids, such as 3-(pyrazin-2-yl)butanoic acid (CAS: 1343727-03-6) and 2-(pyrazin-2-yl)butanoic acid (CAS: 1341089-82-4). The target compound's defining feature is the α,β-unsaturated enoic acid moiety, which is absent in the butanoic acid analogs. This conjugated system confers distinct chemical reactivity, notably its ability to act as a Michael acceptor, enabling covalent bond formation with biological nucleophiles (e.g., cysteine residues). This reactivity profile is a fundamental differentiator in both synthetic applications and potential biological mechanisms of action .

Organic Synthesis Chemical Reactivity Medicinal Chemistry

Recommended Research Scenarios for Procuring (2E)-3-(pyrazin-2-yl)but-2-enoic acid (1344843-94-2)


Structure-Activity Relationship (SAR) Exploration in Lead Optimization

Due to its unique combination of an α-methyl group and an α,β-unsaturated system on a pyrazine core, this compound is best suited for SAR studies where the goal is to investigate the impact of these specific structural features on biological activity. It is an ideal candidate for modifying lead molecules to probe steric and electronic effects at a critical binding interface, especially in projects where the simpler acrylic acid or saturated butanoic acid analogs have shown initial activity.

Chemical Biology Tool for Covalent Probe Development

The α,β-unsaturated enoic acid moiety positions this compound as a potential electrophilic warhead for the design of covalent chemical probes. The lack of prior bioactivity data makes it a novel starting point for researchers aiming to identify new covalent ligands for proteins with accessible nucleophilic residues (e.g., cysteine proteases or kinases), thereby exploring novel target space without a pre-defined performance bias.

Synthetic Intermediate for More Complex Heterocyclic Libraries

As a high-purity building block, this compound is valuable for organic synthesis groups constructing libraries of pyrazine-containing compounds. The α,β-unsaturated acid serves as a versatile handle for further chemical diversification through reactions like Michael additions, cycloadditions, or conversion to amides and esters, enabling the rapid generation of new chemical matter.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2E)-3-(pyrazin-2-yl)but-2-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.